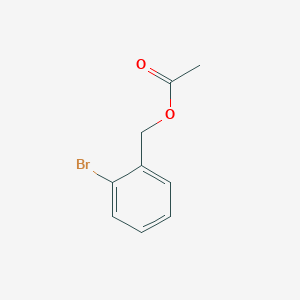

(2-bromophenyl)methyl Acetate

Description

Contextualization within Modern Organic Synthesis

In the landscape of modern organic synthesis, the demand for complex molecules with precise functionalities is ever-increasing. (2-bromophenyl)methyl acetate (B1210297) serves as a key player in this context, primarily utilized as a synthetic intermediate. chembk.com The presence of both a reactive bromine atom and an ester functional group allows for a wide array of chemical transformations, making it a valuable starting material for the construction of more intricate molecular architectures. a2bchem.com

The compound's utility is underscored by its role in the synthesis of various pharmaceuticals, agrochemicals, and fine chemicals. a2bchem.com Its adaptability in diverse reaction conditions and its capacity to introduce specific structural motifs into target molecules highlight its importance in contemporary synthetic strategies. a2bchem.com

Strategic Role as a Synthetic Intermediate and Building Block

The strategic importance of (2-bromophenyl)methyl acetate lies in its dual functionality. The bromo-substituted phenyl ring is a prime site for cross-coupling reactions, a cornerstone of modern organic synthesis. These reactions, often catalyzed by transition metals like palladium, enable the formation of new carbon-carbon and carbon-heteroatom bonds. acs.orgnih.govbeilstein-journals.org This allows for the introduction of various aryl, alkyl, or other functional groups at the ortho position. acs.orguwindsor.ca

Simultaneously, the methyl acetate group can be subjected to a range of transformations. It can be hydrolyzed to the corresponding carboxylic acid, reduced to an alcohol, or reacted with various nucleophiles to form amides and other derivatives. This versatility makes this compound a bifunctional building block, enabling chemists to construct complex molecular frameworks through sequential and controlled modifications.

A notable application is its use as a reagent in the synthesis of 2,3,3a,12b-Tetradehydro Asenapine, a degradation product of the antipsychotic drug Asenapine. chemicalbook.com This demonstrates its direct relevance in the pharmaceutical industry.

Overview of Key Research Areas and Trajectories

Current research involving this compound is diverse and expanding. One significant area of focus is its application in the synthesis of heterocyclic compounds. a2bchem.com These cyclic structures are prevalent in many biologically active molecules, and this compound provides a convenient entry point for their construction. a2bchem.com

A recent study highlighted a base-promoted decarboxylative annulation of (2-bromophenyl)methyl acetates with ynones to create benzoxepines, a class of seven-membered heterocyclic compounds. acs.org This transition-metal-free method showcases the ongoing efforts to develop more efficient and sustainable synthetic methodologies. acs.org

Furthermore, research extends to its use in the synthesis of benzo[b]furan derivatives, which are important structural motifs in many natural products and pharmaceuticals. clockss.org In one approach, this compound is a precursor to methyl 2-(2-bromophenyl)-2-formylacetate, a key intermediate in a copper-catalyzed intramolecular cyclization to form methyl benzo[b]furan-3-carboxylates. clockss.org

The compound and its derivatives are also being explored in materials science, where their unique structural and electronic properties can be harnessed to develop new functional materials. a2bchem.comchemscene.com

Interactive Data Table: Properties of this compound

| Property | Value | Reference |

| CAS Number | 57486-69-8 | chembk.comchemicalbook.comchemicalbook.com |

| Molecular Formula | C9H9BrO2 | nih.govchembk.comchemicalbook.com |

| Molecular Weight | 229.07 g/mol | nih.govchemicalbook.com |

| Appearance | Clear Oil | chemicalbook.com |

| IUPAC Name | methyl 2-(2-bromophenyl)acetate | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

(2-bromophenyl)methyl acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO2/c1-7(11)12-6-8-4-2-3-5-9(8)10/h2-5H,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQEQVVBJQZOHHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1=CC=CC=C1Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Route Development for 2 Bromophenyl Methyl Acetate

Established Synthetic Pathways to (2-bromophenyl)methyl Acetate (B1210297)

The synthesis of (2-bromophenyl)methyl acetate is primarily achieved through two well-established routes: the esterification of a pre-brominated alcohol or the regioselective bromination of a parent ester. The choice of pathway often depends on the availability of starting materials, desired purity, and reaction scale.

Precursor Compounds and Starting Material Selection

The selection of appropriate starting materials is a foundational step in the synthesis of this compound. The two principal precursors corresponding to the main synthetic routes are:

2-Bromobenzyl alcohol: This compound serves as the direct precursor for the esterification pathway. It already contains the necessary ortho-brominated phenyl ring, simplifying the synthesis to the formation of the acetate ester. It can be synthesized from precursors like 2-bromobenzaldehyde (B122850) through reduction. prepchem.com

Benzyl (B1604629) acetate: As a readily available commercial chemical, benzyl acetate is an attractive starting material for the route involving electrophilic aromatic substitution. The key challenge in this pathway is controlling the regioselectivity of the bromination reaction.

Other potential starting materials include 2-bromotoluene, which can undergo benzylic halogenation followed by substitution to form the acetate, or 2-bromobenzaldehyde, which can be reduced to 2-bromobenzyl alcohol in situ. prepchem.comresearchgate.netgoogle.com

Esterification Protocols for Acetate Moiety Formation

The formation of the acetate ester from 2-bromobenzyl alcohol is a crucial step that can be accomplished through several reliable protocols. These methods are analogous to the widely practiced synthesis of benzyl acetate. scribd.com

Fischer Esterification: This classic method involves reacting 2-bromobenzyl alcohol with acetic acid in the presence of a strong acid catalyst, such as sulfuric acid. chemicalbook.comvedantu.com The reaction is reversible and typically requires heating under reflux to drive it towards the product.

Acylation with Acetic Anhydride or Acetyl Chloride: A more rapid and often irreversible alternative to Fischer esterification is the use of more reactive acylating agents. 2-bromobenzyl alcohol can be treated with acetic anhydride, often with a catalytic amount of acid or base, or with acetyl chloride, usually in the presence of a base like pyridine (B92270) to neutralize the HCl byproduct. prepchem.comvedantu.comresearchgate.net

Various catalysts have been shown to be effective for the analogous esterification of benzyl alcohol, which are applicable to its brominated counterpart.

| Catalyst Type | Example Catalyst | Key Features | Source |

|---|---|---|---|

| Homogeneous Acid | Sulfuric Acid (H₂SO₄), p-Toluenesulfonic acid | Traditional, effective, but can be corrosive and difficult to separate. | chemicalbook.comresearchgate.net |

| Heterogeneous Acid | Zeolites (e.g., Zeolite HX), Strong acid cation exchange resin | Reusable, easily separated from the reaction mixture, environmentally benign. | geniusjournals.organalis.com.my |

| Ionic Liquids | 1-Ethyl-3-methylimidazolium hydrogen sulfate (B86663) ([EMIM][HSO₄]) | Considered "green" catalysts; can be highly efficient and reusable. | nih.govresearchgate.net |

| Enzymatic | Lipase B from Candida antarctica (CALB) | Highly selective, operates under mild conditions, green alternative. | mdpi.com |

Regioselective Bromination Strategies for the Phenyl Ring

When starting with benzyl acetate, the key transformation is the regioselective introduction of a bromine atom onto the phenyl ring. This is an electrophilic aromatic substitution reaction. The benzyl group (-CH₂OAc) is an ortho, para-directing group due to hyperconjugation and weak activation of the aromatic ring.

Achieving high regioselectivity for the ortho position (to form this compound) over the para position (to form (4-bromophenyl)methyl acetate) is a significant challenge. gla.ac.uk Electrophilic bromination of activated rings often yields a mixture of ortho and para isomers, with the para isomer frequently predominating due to reduced steric hindrance. google.comgoogle.com

Common brominating agents for this type of reaction include:

Molecular Bromine (Br₂): Often used with a Lewis acid catalyst (e.g., FeBr₃), though catalysis may not be necessary for an activated ring. The choice of solvent and temperature can influence the ortho/para product ratio. gla.ac.uk

N-Bromosuccinimide (NBS): A solid, easier-to-handle source of electrophilic bromine, often used with a proton acid catalyst.

Separation of the resulting ortho and para isomers would typically be required, often through chromatographic methods or distillation, which can complicate large-scale production.

Exploration of Novel and Sustainable Synthetic Approaches

In line with the principles of green chemistry, recent research has focused on developing more environmentally friendly and efficient methods for ester synthesis, which are applicable to this compound.

Enzymatic Catalysis: The use of lipases for esterification or transesterification reactions offers high selectivity under mild reaction conditions (e.g., room temperature, neutral pH), avoiding the need for harsh acids or bases. mdpi.com Immobilized enzymes can also be recovered and reused, adding to the sustainability of the process.

Ionic Liquid Catalysis: Ionic liquids (ILs) have been employed as both catalysts and solvents in esterification reactions. nih.govresearchgate.net Their low volatility, thermal stability, and potential for recyclability make them attractive green alternatives to traditional volatile organic solvents and corrosive acid catalysts. nih.gov

Microwave-Assisted Synthesis: The application of microwave irradiation can dramatically reduce reaction times and potentially improve yields in esterification reactions. geniusjournals.org This efficiency can lead to significant energy savings compared to conventional heating methods. researchgate.netuctm.edu

Flow Chemistry: Continuous-flow reactors offer advantages in terms of safety, heat management, and scalability. The esterification of benzyl alcohol has been demonstrated in flow systems, a technique that could be adapted for the synthesis of its derivatives. researchgate.net

Optimization of Reaction Parameters for Enhanced Yield and Purity

Optimizing reaction conditions is critical for maximizing the yield and purity of this compound while minimizing costs and reaction times. Key parameters that are frequently adjusted include temperature, catalyst loading, reactant molar ratio, and reaction time.

Response Surface Methodology (RSM), such as the Box-Behnken design, has been effectively used to model and optimize esterification reactions. For the synthesis of benzyl acetate using an ionic liquid catalyst, one study identified the following optimal conditions for maximum conversion:

| Parameter | Optimal Value | Result | Source |

|---|---|---|---|

| Temperature | 110°C | 90.34% acid conversion | nih.gov |

| Acetic Acid:Benzyl Alcohol Molar Ratio | 1:1 | ||

| Ionic Liquid Molar Ratio | 0.66 | ||

| Reaction Time | 4 hours |

Studies on the esterification of acetic acid and benzyl alcohol using zeolite catalysts have shown that conversion increases with higher catalyst loading and an excess of the alcohol, though a very large excess can decrease activity. analis.com.my Similarly, research on microwave-assisted methyl acetate synthesis highlights that microwave power, catalyst concentration, and reactant ratio are all significant factors influencing the final conversion, which can reach over 98% under optimized conditions. uctm.edu

Considerations for Process Scalability in Academic and Industrial Synthesis

Translating a laboratory synthesis to an industrial scale requires careful consideration of several factors beyond simple yield.

Cost and Availability of Materials: The price and accessibility of starting materials (e.g., 2-bromobenzyl alcohol vs. benzyl acetate and a brominating agent) are primary drivers in selecting a synthetic route for large-scale production.

Catalyst Efficiency and Reusability: For industrial processes, heterogeneous catalysts and immobilized enzymes are highly preferred over homogeneous catalysts. mdpi.com Their ease of separation from the product stream and potential for reuse over multiple cycles can significantly reduce costs and waste. nih.govmdpi.com

Reaction Conditions: Extreme temperatures or pressures increase equipment and energy costs. Processes that operate under milder conditions are generally more economical and safer to scale up. mdpi.com

Purification and Waste Management: The choice of purification method is critical. Distillation and liquid-liquid extraction are more amenable to large scales than chromatography. prepchem.comchemicalbook.com The synthetic route should be designed to minimize the formation of byproducts, especially isomers that are difficult to separate, to reduce waste streams and simplify purification. google.comgoogle.com

Process Type (Batch vs. Continuous): While traditional chemical production often relies on batch reactors, continuous-flow processes are gaining traction. They can offer superior control over reaction parameters, enhanced safety, and more consistent product quality, making them a compelling option for industrial-scale synthesis. researchgate.net

Advanced Spectroscopic and Structural Characterization of 2 Bromophenyl Methyl Acetate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a cornerstone for determining the precise arrangement of atoms within the (2-bromophenyl)methyl acetate (B1210297) molecule. Through one- and two-dimensional experiments, a complete picture of the proton and carbon skeletons can be assembled.

¹H NMR spectroscopy provides detailed information about the distinct chemical environments of protons in the molecule. The spectrum of (2-bromophenyl)methyl acetate is characterized by signals corresponding to the aromatic, benzylic methylene (B1212753), and acetate methyl protons.

The four protons on the substituted benzene (B151609) ring are chemically non-equivalent and appear as a complex series of multiplets in the aromatic region of the spectrum, typically between δ 7.10 and 7.60 ppm. The proton adjacent to the bromine atom is expected to show a distinct downfield shift. The benzylic methylene protons (-CH₂-) appear as a sharp singlet, as they have no adjacent protons to couple with. Similarly, the three protons of the methyl group (-CH₃) from the acetate moiety also produce a distinct singlet. Predicted chemical shifts and multiplicities are detailed in the table below. ichemical.com

¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic H | 7.57 | Doublet (d) | 7.8 |

| Aromatic H | 7.22 - 7.34 | Multiplet (m) | - |

| Aromatic H | 7.11 - 7.17 | Multiplet (m) | - |

| -CH₂- (Benzylic) | 3.80 | Singlet (s) | - |

| -CH₃ (Acetate) | 3.72 | Singlet (s) | - |

¹³C NMR spectroscopy is employed to map the carbon framework of the molecule. Each unique carbon atom produces a distinct signal, allowing for a complete count and characterization of the carbon environments. The spectrum of this compound is expected to show nine distinct signals.

The carbonyl carbon (C=O) of the ester group is the most deshielded, appearing furthest downfield, typically in the range of 170-172 ppm. libretexts.org The six aromatic carbons appear in the δ 125-135 ppm region, with the carbon atom directly bonded to the bromine atom (C-Br) showing a characteristic shift. libretexts.org The sp³-hybridized benzylic methylene carbon (-CH₂-) and the acetate methyl carbon (-CH₃) appear at higher fields (further upfield). libretexts.org

Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C=O (Ester) | ~171.0 |

| C-Br (Aromatic) | ~122.5 |

| C-CH₂ (Aromatic) | ~134.5 |

| Aromatic CH | ~127.0 - 133.0 |

| -CH₂- (Benzylic) | ~41.5 |

| -O-CH₃ (Methyl) | ~52.5 |

To unambiguously assign the proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are invaluable.

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton couplings (typically over two to three bonds). sdsu.edu For this compound, COSY spectra would show cross-peaks connecting the adjacent protons on the aromatic ring, confirming their relative positions. The methylene and methyl protons would not show any cross-peaks as they are isolated spin systems.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons with the carbons to which they are directly attached (one-bond C-H coupling). sdsu.edu An HSQC spectrum would definitively link the singlet at δ 3.80 ppm to the benzylic carbon signal and the singlet at δ 3.72 ppm to the methyl carbon signal. It would also connect each aromatic proton signal to its corresponding aromatic carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons (typically over two to three bonds). sdsu.edu HMBC is crucial for establishing the connectivity between different parts of the molecule. Key correlations would include a cross-peak between the benzylic methylene protons (-CH₂-) and the carbonyl carbon (C=O), as well as with the aromatic carbons, confirming the attachment of the acetate group to the benzyl (B1604629) fragment.

Mass Spectrometry (MS)

Mass spectrometry provides critical information regarding the molecular weight and elemental composition of a compound, as well as structural details derived from its fragmentation patterns.

HRMS is used to determine the precise mass of the molecular ion, which allows for the unambiguous confirmation of the elemental formula. The molecular formula of this compound is C₉H₉BrO₂. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the mass spectrum will exhibit a characteristic molecular ion cluster (M⁺ and M+2) with an intensity ratio of approximately 1:1. The calculated monoisotopic mass for the ⁷⁹Br isotopologue is 227.97859 Da. nih.gov

HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₉H₉BrO₂ |

| Calculated Monoisotopic Mass ([M]⁺, C₉H₉⁷⁹BrO₂) | 227.97859 Da |

| Calculated Monoisotopic Mass ([M+2]⁺, C₉H₉⁸¹BrO₂) | 229.97654 Da |

Electron Ionization Mass Spectrometry (EI-MS) causes the molecular ion to fragment in a reproducible manner, providing a "fingerprint" that aids in structural confirmation. The fragmentation of this compound is dictated by the weakest bonds and the stability of the resulting fragments.

The most prominent fragmentation pathway involves cleavage of the C-C bond alpha to the aromatic ring to form a stable 2-bromotropylium ion. Another common fragmentation is the loss of the methoxy (B1213986) radical (•OCH₃) or the entire methoxycarbonyl group (•COOCH₃) from the molecular ion. libretexts.orgchemguide.co.uk

Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z (mass/charge) | Predicted Fragment Ion | Corresponding Neutral Loss |

| 228 / 230 | [C₉H₉BrO₂]⁺• (Molecular Ion) | - |

| 197 / 199 | [C₈H₆BrO]⁺ | •OCH₃ |

| 170 / 172 | [C₇H₆Br]⁺ (2-Bromobenzyl cation) | •CH₂COOCH₃ |

| 169 / 171 | [C₇H₆Br]⁺ (2-Bromotropylium ion) | •CH₂COOCH₃ |

| 91 | [C₇H₇]⁺ (Tropylium ion) | •Br, •CH₂COOCH₃ |

| 43 | [CH₃CO]⁺ (Acetyl cation) | •C₇H₆Br |

Coupled Gas Chromatography-Mass Spectrometry (GC/MS) for Purity Assessment and Reaction Monitoring

Coupled Gas Chromatography-Mass Spectrometry (GC/MS) is a powerful hybrid technique indispensable for the analysis of this compound. It combines the superior separation capabilities of gas chromatography with the highly sensitive and specific detection provided by mass spectrometry. This combination allows for both the qualitative identification of the compound and its contaminants and the quantitative determination of its purity.

In the context of synthesizing this compound, for instance, through the esterification of 2-bromobenzyl alcohol with acetic anhydride, GC/MS serves as a critical tool for reaction monitoring. Small aliquots of the reaction mixture can be analyzed at various time points to track the consumption of starting materials and the formation of the desired ester product. This allows for the optimization of reaction conditions such as temperature, time, and catalyst concentration to maximize yield and minimize byproduct formation.

For purity assessment, a dilute solution of the final, purified product is injected into the GC. The sample is vaporized and carried by an inert gas through a capillary column. Based on its volatility and interactions with the column's stationary phase, this compound is separated from any residual solvents, starting materials, or byproducts. It will exhibit a characteristic retention time under specific GC conditions (e.g., column type, temperature program, and carrier gas flow rate).

Upon eluting from the GC column, the separated molecules enter the mass spectrometer's ion source, where they are typically ionized by electron impact (EI). The resulting molecular ions and fragment ions are separated by their mass-to-charge ratio (m/z). The fragmentation pattern is a reproducible fingerprint of the molecule. For this compound, the presence of a bromine atom is a key diagnostic feature, as bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance. This results in a characteristic pair of peaks (M and M+2) for any fragment containing a bromine atom, confirming its presence in the molecule.

The primary fragmentation pathways for benzyl esters are well-established and can be predicted for this compound. miamioh.edujove.com Key fragmentation events include the cleavage of the ester bond and rearrangements. The most significant predicted fragments are detailed in the table below.

Table 1: Predicted Electron Ionization (EI) Mass Spectrometry Fragmentation for this compound

| m/z (mass/charge) | Predicted Ion Fragment | Formula | Notes |

| 228/230 | [M]⁺ (Molecular Ion) | [C₉H₉BrO₂]⁺ | The pair of peaks reflects the two isotopes of bromine (⁷⁹Br and ⁸¹Br) in a ~1:1 ratio. |

| 169/171 | [C₇H₆Br]⁺ | [C₇H₆Br]⁺ | Represents the 2-bromobenzyl or tropylium (B1234903) cation, formed by the loss of the acetate radical (·OCOCH₃). A very common and often stable fragment for benzyl compounds. miamioh.edujove.com |

| 108 | [C₇H₈O]⁺ | [C₇H₈O]⁺ | This fragment is characteristic of benzyl acetate itself, arising from the loss of Br. nih.gov Its presence would be less prominent in the brominated analog. |

| 90 | [C₇H₆]⁺ | [C₇H₆]⁺ | Formed by the loss of Br from the [C₇H₆Br]⁺ fragment. |

| 43 | [CH₃CO]⁺ | [C₂H₃O]⁺ | The acylium ion, a characteristic peak for acetates, is often observed as a base peak. miamioh.edu |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a cornerstone for the structural characterization of this compound by identifying its constituent functional groups. These methods probe the vibrational modes of molecules. While IR spectroscopy measures the absorption of light corresponding to molecular vibrations that cause a change in dipole moment, Raman spectroscopy measures the inelastic scattering of light from vibrations that cause a change in polarizability. The techniques are often complementary, providing a more complete picture of the molecule's vibrational framework.

For this compound, the key functional groups are the ester group (-O-C=O), the aromatic phenyl ring, the methylene bridge (-CH₂-), and the carbon-bromine bond (C-Br). Each of these groups gives rise to characteristic bands in the vibrational spectra. core.ac.uk

The most prominent feature in the IR spectrum is the intense absorption due to the carbonyl (C=O) stretch of the ester group, typically found in the 1735-1750 cm⁻¹ region. Another key indicator of the ester functionality is the C-O stretching vibrations, which appear as two distinct bands in the 1300-1000 cm⁻¹ range. The aromatic ring produces several characteristic bands, including C-H stretching vibrations above 3000 cm⁻¹, and C=C stretching vibrations within the 1600-1450 cm⁻¹ region. The specific pattern of overtone and combination bands in the 2000-1650 cm⁻¹ region, as well as out-of-plane bending bands below 900 cm⁻¹, can help confirm the ortho-disubstitution pattern on the benzene ring. The C-Br stretching vibration is expected at lower wavenumbers, typically in the 650-500 cm⁻¹ range. chemicalbook.com

Raman spectroscopy complements this information. While the C=O stretch is also visible in the Raman spectrum, aromatic C=C ring stretching modes often produce stronger and sharper signals than in the IR spectrum. The symmetric vibrations of the molecule are particularly Raman-active, providing valuable structural information.

Table 2: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| C-H Stretch (Aromatic) | Phenyl Ring | 3100 - 3000 | Medium | Strong |

| C-H Stretch (Aliphatic) | -CH₂- | 3000 - 2850 | Medium | Medium |

| C=O Stretch (Ester) | -COO- | 1750 - 1735 | Strong, Sharp | Medium |

| C=C Stretch (Aromatic) | Phenyl Ring | 1600 - 1450 | Medium to Strong | Strong |

| C-H Bend (Aliphatic) | -CH₂- | 1470 - 1440 | Medium | Medium |

| C-O-C Asymmetric Stretch (Ester) | Ester Linkage | 1300 - 1200 | Strong | Weak |

| C-O-C Symmetric Stretch (Ester) | Ester Linkage | 1100 - 1000 | Medium | Weak |

| C-H Out-of-Plane Bend (Aromatic) | Phenyl Ring | 850 - 750 | Strong | Weak |

| C-Br Stretch | Aryl Halide | 650 - 500 | Medium to Strong | Strong |

X-ray Crystallography for Solid-State Structural Determination (if applicable)

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms and molecules in a crystalline solid. This technique provides unambiguous data on bond lengths, bond angles, and torsional angles, defining the exact conformation of the molecule in the solid state. It also reveals how molecules pack together in the crystal lattice, offering insights into intermolecular interactions such as van der Waals forces or dipole-dipole interactions.

The applicability of single-crystal X-ray crystallography to this compound is contingent upon the ability to grow a high-quality single crystal of the compound. The substance is often supplied as a liquid or a low-melting solid, which presents a challenge for this technique at ambient temperatures. However, crystallization could potentially be achieved at lower temperatures.

As of this writing, a search of crystallographic databases, including the Cambridge Structural Database (CSD), reveals no published crystal structure for this compound. However, crystal structures for closely related compounds, such as 2-bromobenzyl alcohol, have been determined. nih.gov These structures provide valuable reference points for what might be expected for this compound.

If a suitable crystal were obtained, the analysis would yield precise atomic coordinates. This data would confirm the molecular connectivity and provide detailed geometric parameters. For example, the dihedral angle between the plane of the phenyl ring and the plane of the acetate group could be determined, defining the molecule's preferred solid-state conformation. Furthermore, the analysis would reveal any significant intermolecular interactions involving the bromine atom or the ester group, which govern the crystal packing arrangement. This information is invaluable for understanding the relationship between molecular structure and macroscopic physical properties.

Chemical Reactivity and Mechanistic Investigations of 2 Bromophenyl Methyl Acetate

Transformations Involving the Aryl Bromide Functional Group

The bromine atom attached to the phenyl ring of (2-bromophenyl)methyl acetate (B1210297) is the primary site of reactivity in palladium-catalyzed cross-coupling reactions. The electron-rich nature of the palladium(0) catalyst facilitates its oxidative addition into the carbon-bromine bond, initiating the catalytic cycle and paving the way for subsequent bond-forming events.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions represent a versatile and powerful tool for the derivatization of (2-bromophenyl)methyl acetate. By carefully selecting the appropriate coupling partner, catalyst, ligand, and reaction conditions, chemists can selectively forge new bonds at the ortho-position of the benzyl (B1604629) acetate moiety.

Carbon-Oxygen (C-O) Bond Forming Reactions (e.g., Etherification)

The formation of diaryl ethers through the palladium-catalyzed coupling of aryl halides with phenols, a variant of the Buchwald-Hartwig reaction, is a well-established transformation. rsc.orgwikipedia.org For this compound, this reaction would involve its coupling with various phenols in the presence of a palladium catalyst and a suitable ligand to yield the corresponding ether products. The reaction typically requires a base to deprotonate the phenol, forming a more nucleophilic phenoxide that participates in the catalytic cycle. A general method for the palladium-catalyzed coupling of methanol (B129727) with (hetero)aryl halides has been developed, proceeding under mild conditions to give methyl aryl ethers in high yields. organic-chemistry.org

Key to the success of these reactions is the choice of ligand, with bulky, electron-rich phosphine (B1218219) ligands often promoting high catalytic activity. The general conditions for such transformations often involve a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃, a phosphine ligand, and a base such as NaOtBu or Cs₂CO₃ in an inert solvent like toluene (B28343) or dioxane.

Representative Conditions for C-O Coupling of Aryl Bromides:

| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) |

|---|---|---|---|---|

| Pd(OAc)₂ | Biarylphosphine | NaOtBu | Toluene | 80-110 |

Note: This table represents general conditions for aryl bromide etherification; specific data for this compound is not extensively reported in the surveyed literature.

Carbon-Nitrogen (C-N) Bond Forming Reactions (e.g., Amination)

The Buchwald-Hartwig amination allows for the formation of C-N bonds by coupling aryl halides with a wide range of primary and secondary amines. wikipedia.org In the context of this compound, this reaction would lead to the synthesis of various N-substituted aniline (B41778) derivatives. The reaction is highly dependent on the nature of the amine, the catalyst system, and the base employed. rsc.orgresearchgate.netchemspider.com

For instance, the coupling of an aryl bromide with a cyclic secondary amine like morpholine (B109124) is a common benchmark reaction. researchgate.net The catalytic system often comprises a palladium source, such as Pd(OAc)₂ or a pre-catalyst, and a sterically hindered, electron-rich phosphine ligand. The choice of base is also critical, with strong bases like sodium tert-butoxide being frequently used.

General Parameters for Buchwald-Hartwig Amination of Aryl Bromides:

| Amine Type | Catalyst System | Base | Solvent | Temperature (°C) |

|---|---|---|---|---|

| Primary Alkylamine | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 80-100 |

| Secondary Cyclic Amine | Pd(OAc)₂ / XPhos | K₃PO₄ | Dioxane | 100-120 |

Note: This table illustrates typical conditions for Buchwald-Hartwig amination; specific experimental data for this compound is limited in the available literature.

Carbon-Carbon (C-C) Bond Forming Reactions (e.g., Arylation, Vinylation)

The construction of new C-C bonds from this compound can be achieved through several palladium-catalyzed reactions, most notably the Suzuki-Miyaura, Heck, and Sonogashira couplings.

The Suzuki-Miyaura reaction involves the coupling of the aryl bromide with an organoboron reagent, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org This reaction is exceptionally versatile for forming biaryl structures. For this compound, coupling with phenylboronic acid would yield the corresponding phenyl-substituted derivative. beilstein-journals.org

The Heck reaction couples the aryl bromide with an alkene, such as styrene, to form a new substituted alkene. nih.govresearchgate.netu-szeged.hu This reaction typically employs a palladium catalyst, a phosphine ligand (or is run ligand-free under certain conditions), and a base. nih.gov

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond by reacting the aryl bromide with a terminal alkyne. This reaction is unique in that it usually requires a copper(I) co-catalyst in addition to the palladium catalyst and a base.

Illustrative Conditions for C-C Coupling Reactions of Aryl Bromides:

| Reaction Type | Coupling Partner | Catalyst System | Base | Solvent |

|---|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O |

| Heck | Styrene | Pd(OAc)₂ | Et₃N | DMF |

Note: This table provides representative conditions for these C-C coupling reactions. Specific, detailed research findings for this compound were not prominently available in the surveyed scientific literature.

Ligand Design and Catalyst Development for Mild Conditions

The evolution of palladium-catalyzed cross-coupling reactions has been heavily driven by the design and development of sophisticated ligands. For transformations involving aryl bromides like this compound, the goal is often to achieve high yields and selectivity under milder conditions (e.g., lower temperatures, weaker bases). Bulky, electron-rich phosphine ligands, such as biarylphosphines (e.g., SPhos, XPhos) and ferrocenylphosphines, have been instrumental in this regard. researchgate.net These ligands stabilize the catalytically active Pd(0) species, facilitate oxidative addition, and promote the final reductive elimination step. The development of pre-catalysts, which are stable Pd(II) complexes that readily generate the active Pd(0) species under reaction conditions, has also been a significant advance, allowing for greater control and reproducibility.

Elucidation of Catalytic Cycles and Reaction Mechanisms

The generally accepted mechanism for these palladium-catalyzed cross-coupling reactions involves a catalytic cycle consisting of three main steps: oxidative addition, transmetalation (for Suzuki and Sonogashira) or migratory insertion (for Heck), and reductive elimination.

Oxidative Addition: A Pd(0) complex reacts with this compound to form a Pd(II) intermediate. This is often the rate-determining step. researchgate.net

Transmetalation/Migratory Insertion:

In the Suzuki reaction , the organoboron compound, activated by a base, transfers its organic group to the palladium center. nih.gov

In the Buchwald-Hartwig amination , the amine coordinates to the palladium, and subsequent deprotonation by the base forms a palladium-amido complex.

In the Heck reaction , the alkene coordinates to the palladium complex and then inserts into the Pd-C bond. beilstein-journals.org

Reductive Elimination: The two organic fragments on the Pd(II) center couple and are eliminated, forming the final product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Mechanistic studies, including kinetic analyses, isotopic labeling, and computational modeling, are crucial for understanding the intricate details of these cycles, the role of the ligand, and the nature of the catalytically active species. nih.govnih.gov Such investigations enable the rational design of more efficient and selective catalyst systems.

Other Transition Metal Catalyzed Transformations of Aryl Halides

The carbon-bromine bond on the phenyl ring of this compound serves as a key handle for a variety of transition-metal-catalyzed cross-coupling reactions. These methodologies are fundamental in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. While Suzuki, Heck, and Sonogashira reactions are common, other notable transformations can also be employed. mdpi.com These reactions typically involve an oxidative addition step where the metal catalyst inserts into the aryl-halide bond, followed by subsequent transmetalation and reductive elimination steps to yield the final product.

Several palladium-catalyzed cross-coupling reactions are applicable to aryl halides. mdpi.com For instance, the Stille coupling utilizes organotin reagents, and the Hiyama coupling employs organosilicon compounds. mdpi.com Ruthenium catalysts are prominent in olefin metathesis reactions, which rearrange carbon-carbon double bonds. mdpi.com These catalytic systems provide powerful tools for modifying the aromatic core of the molecule, enabling the synthesis of complex derivatives. mdpi.comrsc.org

| Reaction Type | Coupling Partner | Metal Catalyst (Example) | Resulting Bond Formation |

| Stille Coupling | Organostannane (R-SnR'3) | Palladium (e.g., Pd(PPh3)4) | Aryl-R |

| Hiyama Coupling | Organosilane (R-SiR'3) | Palladium (e.g., PdCl2) | Aryl-R |

| Tsuji-Trost Allylation | Allyl Acetate | Palladium (e.g., PdCl2(PPh3)2) | Aryl-Allyl |

| Buchwald-Hartwig Amination | Amine (R2NH) | Palladium (e.g., Pd2(dba)3) | Aryl-NR2 |

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group, such as a halide, on an aromatic ring. wikipedia.org The reaction generally proceeds through a two-step addition-elimination mechanism involving a negatively charged intermediate known as a Meisenheimer complex. libretexts.orgnih.gov

For an SNAr reaction to be favorable, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs) positioned ortho and/or para to the leaving group. wikipedia.orglibretexts.org These groups are necessary to stabilize the negative charge of the Meisenheimer intermediate through resonance. libretexts.org

In the case of this compound, the aromatic ring lacks significant activation. It does not possess powerful EWGs like nitro groups in the critical ortho or para positions. masterorganicchemistry.com Consequently, the intermediate carbanion that would form upon nucleophilic attack is not sufficiently stabilized, making the SNAr pathway energetically unfavorable under standard conditions. libretexts.org While reactions can be forced under harsh conditions of high temperature and pressure, they are generally not feasible for unactivated aryl halides like the one present in this molecule. researchgate.net

Transformations Involving the Acetate Ester Moiety

The ester functional group is one of the most versatile and reactive components of the molecule, susceptible to various nucleophilic acyl substitution reactions.

Ester hydrolysis is the cleavage of an ester into a carboxylic acid and an alcohol. This reaction can be performed under acidic or basic conditions. Under basic conditions, the reaction is termed saponification and is effectively irreversible. youtube.com

Saponification involves the nucleophilic attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate, which then collapses to expel the alkoxide leaving group, yielding a carboxylic acid. youtube.com In the basic medium, the carboxylic acid is deprotonated to form a carboxylate salt. youtube.com High temperatures can be employed to achieve quantitative saponification, even for sterically hindered esters. rsc.org

Reaction: this compound + NaOH → Sodium (2-bromophenyl)acetate + Methanol

Neutral hydrolysis, proceeding without acid or base catalysis, is also possible but typically requires more forcing conditions, such as high temperature and pressure. rsc.orgresearchgate.net

Esters can be reduced to primary alcohols using strong reducing agents. Diisobutylaluminium hydride (DIBAL-H) is a versatile reagent for this transformation. organic-synthesis.com A key feature of DIBAL-H is its ability to allow for partial or complete reduction depending on the reaction conditions, particularly temperature. chemistrysteps.comadichemistry.com

When the reaction is carried out at low temperatures, typically -78 °C, the reduction can be stopped at the aldehyde stage. chemistrysteps.comadichemistry.com This is because the tetrahedral intermediate formed after the first hydride addition is stable at this temperature and does not eliminate the alkoxy group until aqueous workup. chemistrysteps.com If the reaction is allowed to warm to room temperature or if excess DIBAL-H is used, a second hydride addition occurs, leading to the formation of the primary alcohol. organic-synthesis.com

| Reagent | Stoichiometry (Ester:DIBAL-H) | Temperature | Primary Product |

| DIBAL-H | 1 : 1 | -78 °C | (2-bromophenyl)acetaldehyde |

| DIBAL-H | 1 : >2 | -78 °C to Room Temp. | (2-bromophenyl)methanol |

The reaction is typically quenched with a substance like methanol or a saturated aqueous solution of Rochelle's salt (sodium potassium tartrate) to decompose the aluminum complexes. organic-synthesis.com

Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. wikipedia.org This equilibrium-driven reaction can be catalyzed by either an acid or a base. masterorganicchemistry.com

Acid-Catalyzed Mechanism: The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. The new alcohol then attacks this carbon, leading to a tetrahedral intermediate. After a series of proton transfers, the original alcohol is eliminated, and the new ester is formed. masterorganicchemistry.com

Base-Catalyzed Mechanism: A strong base deprotonates the incoming alcohol to form a more nucleophilic alkoxide. This alkoxide attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate that subsequently collapses, ejecting the original alkoxide and forming the product ester. wikipedia.orgmasterorganicchemistry.com

To drive the reaction toward the desired product, the incoming alcohol is often used as the solvent, or the leaving alcohol is removed from the reaction mixture, for example, by distillation. wikipedia.org

Reactivity of the Benzylic Methylene (B1212753) Group

The methylene (-CH₂-) group in this compound is in a benzylic position, as it is adjacent to the benzene (B151609) ring. This position exhibits enhanced reactivity due to the ability of the aromatic ring to stabilize intermediates. The C-O bond at the benzylic position is susceptible to cleavage through nucleophilic substitution reactions. khanacademy.org

These substitutions can proceed via either an Sₙ1 or Sₙ2 mechanism. An Sₙ1 pathway would involve the departure of the acetate leaving group to form a benzylic carbocation. This carbocation is resonance-stabilized by the adjacent phenyl ring, making it a relatively stable intermediate. khanacademy.org An Sₙ2 pathway would involve a concerted backside attack by a nucleophile, displacing the acetate group. The viability of an Sₙ2 reaction depends on steric hindrance at the benzylic carbon. khanacademy.org

Alpha-Halogenation and Subsequent Functionalization

The methylene (-CH₂) group positioned between the phenyl ring and the ester carbonyl group, known as the alpha-position, is susceptible to halogenation. This reaction typically proceeds under acidic or basic conditions through the formation of an enol or enolate intermediate, respectively. pressbooks.publibretexts.org

Under acidic catalysis, the carbonyl oxygen is protonated, which facilitates tautomerization to an enol. masterorganicchemistry.com This enol, acting as a nucleophile, then reacts with an electrophilic halogen (e.g., Br₂). libretexts.orgmasterorganicchemistry.com The reaction rate is dependent on the concentration of the ester and the acid but is independent of the halogen concentration, as the enol formation is the rate-determining step. libretexts.org Typically, acid-catalyzed halogenation results in monosubstitution at the alpha-position. pressbooks.pub

Mechanism of Acid-Catalyzed Alpha-Halogenation:

Protonation of Carbonyl: The carbonyl oxygen is protonated by an acid catalyst.

Enol Formation: A base removes a proton from the alpha-carbon, leading to the formation of an enol. This is the slow, rate-determining step. libretexts.org

Nucleophilic Attack: The electron-rich double bond of the enol attacks the electrophilic halogen (e.g., Br₂).

Deprotonation: The protonated carbonyl is deprotonated to yield the alpha-halogenated ester and regenerate the acid catalyst. masterorganicchemistry.com

In base-promoted halogenation, a strong base abstracts an alpha-proton to form a nucleophilic enolate anion. This enolate then attacks the halogen. pressbooks.pub The introduction of an electron-withdrawing halogen atom increases the acidity of the remaining alpha-proton, making subsequent halogenations faster. pressbooks.pub While this often leads to polyhalogenation in methyl ketones, the reaction can be controlled for esters.

The resulting alpha-halo ester is a valuable synthetic intermediate. The newly introduced halogen serves as a good leaving group, enabling subsequent functionalization through nucleophilic substitution reactions (Sₙ2), allowing for the introduction of a wide variety of functional groups at the alpha-position. A related transformation is seen in the synthesis of methyl alpha-bromo-2-chlorophenylacetate, indicating that such phenylacetate (B1230308) esters readily undergo alpha-bromination. google.com

Deprotonation and Organometallic Reagent Formation

The reactivity of this compound is significantly influenced by two key processes: deprotonation at the alpha-carbon and the formation of organometallic reagents via the aryl bromide.

Deprotonation: The protons on the alpha-carbon of this compound are acidic due to the electron-withdrawing effect of the adjacent ester carbonyl group. Treatment with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA) or sodium hydride (NaH), results in the removal of an alpha-proton to generate a carbanion, specifically an ester enolate. acs.org This enolate is a potent carbon-based nucleophile and can participate in a variety of carbon-carbon bond-forming reactions, including alkylations, aldol (B89426) condensations, and Michael additions. The formation of this nucleophile is a cornerstone of its utility in elaborating molecular complexity.

Organometallic Reagent Formation: Separately, the aryl bromide portion of the molecule provides a handle for the formation of organometallic reagents. msu.edu This transformation involves the reaction of the carbon-bromine bond with a metal, typically magnesium or lithium. masterorganicchemistry.com

Grignard Reagent Formation: Reaction with magnesium metal in an ether solvent (like diethyl ether or tetrahydrofuran) leads to the oxidative insertion of magnesium into the C-Br bond, forming the corresponding Grignard reagent, (2-(acetoxymethyl)phenyl)magnesium bromide. libretexts.org The solvent is crucial for stabilizing the Grignard reagent through coordination. libretexts.org

Organolithium Reagent Formation: Similarly, treatment with two equivalents of an alkali metal, such as lithium, results in a metal-halogen exchange to produce the organolithium species. masterorganicchemistry.com

These organometallic reagents effectively reverse the polarity of the aryl carbon atom from electrophilic to strongly nucleophilic and basic. libretexts.orglibretexts.org They are highly reactive intermediates used to form new carbon-carbon bonds by reacting with a wide range of electrophiles, such as aldehydes, ketones, esters, and carbon dioxide. msu.edusaskoer.ca However, care must be taken as these powerful nucleophiles can also react with the ester functionality within the same molecule (intramolecularly) or other molecules (intermolecularly) if not controlled by low temperatures and careful reagent addition.

Intramolecular Cyclization and Annulation Strategies

The bifunctional nature of this compound, possessing both an aryl halide and a potentially nucleophilic center (after deprotonation), makes it an excellent substrate for intramolecular cyclization and annulation reactions to construct complex cyclic frameworks.

A notable application is in base-promoted decarboxylative annulation reactions. For instance, this compound and its derivatives can react with ynones in the presence of a base like lithium tert-butoxide (LiOtBu) to synthesize benzoxepines. nih.govorganic-chemistry.org This transition-metal-free process proceeds through a proposed tandem mechanism involving a [2 + 4] annulation, followed by a ring-opening decarboxylative reaction and an intramolecular nucleophilic aromatic substitution. nih.govorganic-chemistry.org The reaction demonstrates broad substrate scope and high regioselectivity. organic-chemistry.org

Below is a table summarizing the results of a base-mediated decarboxylative annulation of various methyl 2-(2-bromophenyl)acetates with an ynone. nih.gov

| Entry | Substrate (R¹, R²) | Product | Yield (%) |

|---|---|---|---|

| 1 | H, H |  | 85 |

| 2 | 4-Me, H |  | 82 |

| 3 | 5-F, H |  | 78 |

| 4 | H, Me |  | 75 |

Reaction conditions: Substrate (1.0 equiv), ynone (1.2 equiv), LiOtBu (2.0 equiv), NMP, 120 °C. organic-chemistry.org

Computational and Theoretical Chemistry Studies of 2 Bromophenyl Methyl Acetate

Structure-Reactivity Relationship Elucidation and Predictive Modeling

Computational and theoretical chemistry provide powerful tools for understanding the intricate relationship between the molecular structure of a compound and its chemical reactivity. For (2-bromophenyl)methyl acetate (B1210297), such studies would aim to elucidate how the presence and position of the bromine atom on the phenyl ring, in conjunction with the methyl acetate group, influence its behavior in chemical reactions. While specific comprehensive research on the structure-reactivity relationship and predictive modeling of (2-bromophenyl)methyl acetate is not extensively available in publicly accessible literature, the principles and methodologies for such an investigation are well-established.

Detailed Research Findings: A Hypothetical Approach

A thorough computational investigation into the structure-reactivity relationship of this compound would typically involve the use of quantum mechanical calculations, such as Density Functional Theory (DFT), to determine a range of molecular descriptors. These descriptors quantify various electronic and steric properties of the molecule.

The primary focus of such a study would be to understand how these properties correlate with the compound's reactivity, for instance, in nucleophilic substitution reactions at the benzylic carbon or hydrolysis of the ester group. The electronic influence of the ortho-bromo substituent is of particular interest. Due to its electronegativity, the bromine atom is expected to exert an electron-withdrawing inductive effect (-I), which can influence the electron density distribution across the entire molecule. Simultaneously, as a halogen, it can also exhibit a deactivating-yet-ortho, para-directing mesomeric effect (+M) in electrophilic aromatic substitution, though this is less relevant for the reactivity of the methyl acetate side chain.

Key electronic descriptors that would be calculated include:

Atomic Charges: Determining the partial charges on each atom would reveal the electrophilic and nucleophilic centers within the molecule. For instance, the charge on the benzylic carbon and the carbonyl carbon of the ester group would be crucial indicators of their susceptibility to nucleophilic attack.

Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their distribution is fundamental. The LUMO is often associated with the molecule's ability to accept electrons, and its localization can indicate the most probable site for nucleophilic attack. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability.

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on the molecule's surface, highlighting regions of positive (electron-poor) and negative (electron-rich) potential, which are indicative of sites for electrophilic and nucleophilic attack, respectively.

By calculating these descriptors for this compound and a series of related substituted phenyl acetates, a quantitative structure-activity relationship (QSAR) could be developed. A QSAR model is a mathematical equation that correlates the variation in the values of molecular descriptors with the observed changes in a specific activity, such as a reaction rate constant.

Predictive Modeling

The development of a predictive model for the reactivity of this compound would be the ultimate goal of such a computational study. By establishing a statistically significant QSAR model, it would become possible to predict the reactivity of other, yet-to-be-synthesized, substituted phenyl acetates.

For example, a hypothetical QSAR model for the rate of a particular reaction could take the form of a linear equation:

log(k) = c₀ + c₁σ + c₂Eₛ + ...

where:

log(k) is the logarithm of the reaction rate constant (the measure of reactivity).

σ is a Hammett substituent constant that quantifies the electronic effect of the substituent.

Eₛ is a Taft steric parameter that quantifies the steric effect of the substituent.

c₀, c₁, and c₂ are coefficients determined from the statistical regression analysis of the data.

The predictive power of the QSAR model would be assessed through rigorous validation techniques, including internal validation (e.g., cross-validation) and external validation using a set of compounds not included in the model's development.

Hypothetical Data for QSAR Modeling of Substituted Phenyl Acetate Reactivity

| Compound | Substituent (X) | Hammett Constant (σ) | Calculated Dipole Moment (Debye) | LUMO Energy (eV) | Log(Relative Reaction Rate) |

| Phenylmethyl Acetate | H | 0.00 | 1.85 | -0.52 | 0.00 |

| (2-chlorophenyl)methyl Acetate | 2-Cl | 0.23 | 2.10 | -0.65 | 0.35 |

| (4-chlorophenyl)methyl Acetate | 4-Cl | 0.23 | 1.50 | -0.68 | 0.40 |

| This compound | 2-Br | 0.23 | 2.12 | -0.64 | 0.38 |

| (4-bromophenyl)methyl Acetate | 4-Br | 0.23 | 1.48 | -0.67 | 0.42 |

| (2-nitrophenyl)methyl Acetate | 2-NO₂ | 0.78 | 4.50 | -1.20 | 1.10 |

| (4-nitrophenyl)methyl Acetate | 4-NO₂ | 0.78 | 3.90 | -1.25 | 1.15 |

| (2-methylphenyl)methyl Acetate | 2-CH₃ | -0.17 | 1.75 | -0.48 | -0.20 |

| (4-methylphenyl)methyl Acetate | 4-CH₃ | -0.17 | 1.70 | -0.45 | -0.25 |

Derivatization Strategies and Synthetic Applications in Complex Molecular Synthesis

Design and Synthesis of Functionalized Derivatives of (2-bromophenyl)methyl Acetate (B1210297)

The presence of the bromine atom on the phenyl ring of (2-bromophenyl)methyl acetate opens a gateway for a multitude of derivatization strategies, primarily through palladium-catalyzed cross-coupling reactions. These reactions allow for the introduction of a diverse range of functional groups, leading to a vast library of novel compounds with tailored properties.

Key derivatization reactions include:

Suzuki-Miyaura Coupling: This powerful reaction enables the formation of carbon-carbon bonds by coupling this compound with various organoboron compounds. This strategy is widely employed to synthesize biaryl structures, which are common motifs in pharmaceuticals and materials science.

Sonogashira Coupling: For the introduction of alkyne functionalities, the Sonogashira coupling is the method of choice. This reaction couples this compound with terminal alkynes, leading to the formation of aryl alkynes, which are valuable intermediates in the synthesis of complex natural products and conjugated materials.

Heck-Mizoroki Reaction: This reaction facilitates the formation of carbon-carbon bonds between this compound and alkenes, resulting in the synthesis of substituted styrenes and other vinylarenes. These products are important precursors for polymers and fine chemicals.

Buchwald-Hartwig Amination: To introduce nitrogen-containing functional groups, the Buchwald-Hartwig amination is a highly effective method. This reaction allows for the coupling of this compound with a variety of amines, leading to the synthesis of N-aryl compounds, a critical class of compounds in medicinal chemistry.

These derivatization strategies provide a robust platform for the design and synthesis of a wide range of functionalized derivatives of this compound, each with unique potential for further synthetic transformations.

Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions for Derivatization

| Coupling Reaction | Reactant | Catalyst/Ligand System (Typical) | Product Type |

| Suzuki-Miyaura | Organoboron compounds (e.g., boronic acids, boronic esters) | Pd(PPh₃)₄, Pd(OAc)₂/phosphine (B1218219) ligands | Biaryls, Alkylated/Alkenylated Arenes |

| Sonogashira | Terminal alkynes | Pd(PPh₃)₄/CuI | Aryl Alkynes |

| Heck-Mizoroki | Alkenes | Pd(OAc)₂/phosphine ligands | Substituted Alkenes |

| Buchwald-Hartwig | Amines (primary, secondary) | Pd₂(dba)₃/phosphine ligands | N-Aryl Amines |

Integration of this compound into Multi-step Synthesis of Advanced Intermediates

The functionalized derivatives of this compound serve as crucial advanced intermediates in multi-step synthetic sequences. The strategic positioning of the ester and the newly introduced functional group allows for sequential and site-selective reactions, enabling the construction of complex molecular frameworks.

For instance, a biaryl derivative synthesized via a Suzuki coupling can undergo further transformations at the ester moiety, such as hydrolysis to the corresponding carboxylic acid, followed by amide coupling to introduce additional complexity. Alternatively, the newly introduced functional group can be the site of further reactions. An alkyne introduced via Sonogashira coupling can participate in cycloaddition reactions to form heterocyclic rings, or be reduced to an alkene or alkane.

This step-wise approach, where this compound is first derivatized and then further modified, is a cornerstone of modern organic synthesis, allowing for the efficient and controlled construction of advanced intermediates with multiple functional groups and stereocenters.

Utilization as a Key Building Block for Elaborate Organic Architectures

The versatility of this compound extends to its use as a fundamental building block in the construction of elaborate organic architectures, including polycyclic aromatic hydrocarbons (PAHs) and complex heterocyclic systems.

In the synthesis of PAHs, derivatives of this compound can be subjected to intramolecular cyclization reactions. For example, a derivative containing a suitably positioned alkene or alkyne can undergo an intramolecular Heck reaction to form a new ring system. This strategy has been employed in the synthesis of various fused-ring structures that are of interest for their electronic and photophysical properties.

Furthermore, the ester functionality can be transformed into other reactive groups, such as aldehydes or ketones, which can then participate in condensation reactions to build complex heterocyclic scaffolds. The ability to pre-functionalize the aromatic ring before these cyclization reactions provides a high degree of control over the final structure of the target molecule.

Applications as a Precursor in the Synthesis of Biologically Active Compounds and Fine Chemicals

The ultimate value of this compound as a synthetic tool lies in its application as a precursor for the synthesis of high-value molecules, including biologically active compounds and fine chemicals.

One notable example is its use as a reagent in the synthesis of a degradation product of Asenapine, an antipsychotic medication. chemicalbook.com This highlights its relevance in the pharmaceutical industry for the preparation of analytical standards and the study of drug metabolism.

While direct, large-scale applications in blockbuster drugs are not extensively documented for the 2-bromo isomer specifically, the well-established use of its isomers, such as methyl 2-(4-bromophenyl)acetate, in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and other pharmaceuticals, strongly suggests the potential of this compound in similar synthetic endeavors. The principles of its derivatization and integration into synthetic routes are directly transferable.

In the realm of fine chemicals, derivatives of this compound can find applications as fragrances, liquid crystals, and specialized polymers. The ability to precisely tailor the substitution pattern on the aromatic ring allows for the fine-tuning of the material's properties. Moreover, the agricultural sector also presents potential applications, where substituted phenylacetic acid derivatives have been investigated for their herbicidal and pesticidal activities.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (2-bromophenyl)methyl acetate, and how do reaction conditions influence yield?

- Methodological Answer : A common approach involves nucleophilic substitution or esterification reactions. For example, bromophenylacetic acid derivatives can be esterified using methanol under acid catalysis (e.g., H₂SO₄) . Alternatively, palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) may introduce the bromophenyl group to pre-formed acetate esters, though yields depend on catalyst loading (e.g., Pd(OAc)₂ at 0.1 equiv.) and solvent systems (hexane/ethyl acetate gradients for purification) . Optimize reaction time and temperature to mitigate side reactions like debromination.

Q. How can the purity and structural identity of this compound be validated?

- Methodological Answer : Use a combination of analytical techniques:

- GC-MS or LC-MS : Detect molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns to confirm molecular weight and substituent positions .

- NMR (¹H/¹³C) : Identify characteristic shifts for the bromophenyl group (e.g., aromatic protons at δ 7.2–7.8 ppm) and acetate methyl protons (δ ~2.1 ppm) .

- Elemental Analysis : Verify Br content (theoretical ~32% for C₉H₉BrO₂) to rule out impurities .

Q. What are the stability considerations for storing this compound?

- Methodological Answer : Store at –20°C in amber vials under inert gas (N₂/Ar) to prevent hydrolysis or photodegradation. Monitor stability via periodic HPLC analysis; degradation products may include bromophenols or acetic acid derivatives. Shelf life typically exceeds two years under optimal conditions .

Advanced Research Questions

Q. How can conflicting data on reaction yields for this compound synthesis be resolved?

- Methodological Answer : Contradictions often arise from variations in solvent polarity, catalyst stability, or bromine’s steric/electronic effects. For example, Pd-catalyzed reactions may show lower yields (~60%) due to competing side reactions in polar solvents . Replicate experiments under standardized conditions (e.g., anhydrous THF, controlled O₂ levels) and use kinetic studies (e.g., pseudo-first-order analysis) to isolate rate-limiting steps .

Q. What strategies improve regioselectivity in electrophilic substitutions involving this compound?

- Methodological Answer : The bromine atom’s ortho-directing effect can be leveraged. For instance, Friedel-Crafts acylations may preferentially occur at the para position relative to Br. Use computational modeling (DFT) to predict electron density maps and validate with isotopic labeling or X-ray crystallography (e.g., Acta Crystallographica Section E protocols) .

Q. How do solvent systems impact the compound’s reactivity in multi-step syntheses?

- Methodological Answer : Non-polar solvents (e.g., hexane) favor ester stability but slow down SN2 reactions. Polar aprotic solvents (e.g., DMF) enhance nucleophilicity but risk ester hydrolysis. Optimize using a solvent gradient (e.g., THF/water mixtures) to balance reactivity and stability .

Q. What advanced analytical techniques address challenges in detecting trace degradation products?

- Methodological Answer : Employ UHPLC-QTOF-MS for high-resolution separation and identification of sub-1% impurities. Compare fragmentation pathways with reference standards (e.g., methyl 2-(2-formylphenyl)acetate as a degradation marker) . For halogen-specific detection, use ICP-MS to quantify residual Br .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.